molecular formula C9H11N B1510077 3-Cyclopropyl-4-methylpyridine CAS No. 1245643-68-8

3-Cyclopropyl-4-methylpyridine

Cat. No.: B1510077
CAS No.: 1245643-68-8
M. Wt: 133.19 g/mol
InChI Key: QBBNWNGOSDSUCO-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-methylpyridine is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Synthesis and Biological Evaluation

A study by Nicolaou et al. (2001) focused on the synthesis and biological evaluation of cyclopropyl and cyclobutyl epothilone analogues. This research included compounds such as (12R,13S,15S)-cyclopropyl 5-methylpyridine epothilone A, which demonstrated significant potency as tubulin polymerization promoters and cytotoxic agents, indicating their potential for clinical applications in cancer therapy (Nicolaou et al., 2001).

2. Synthesis and Behavioral Studies

Onajole et al. (2016) reported the synthesis and biological characterization of novel derivatives of 3-[(1-methyl-2(S)-pyrrolidinyl)methoxy]-5-cyclopropylpyridine. These compounds were identified as potent and highly selective agonists for the α4β2-nicotinic acetylcholine receptor. The study highlighted one compound, 4d, which exhibited antidepressant properties and showed potential for use in humans based on pharmacokinetic studies (Onajole et al., 2016).

3. Electrophoretic Separation Optimization

Research by Wren (1991) explored the optimization of pH in the electrophoretic separation of methylpyridines, including 3- and 4-methylpyridines. This study improved the separation process using a cationic surfactant, providing insights into electrophoretic mobilities and their dependence on calculated charge, which is crucial for analytical and separation techniques (Wren, 1991).

4. Electroluminescent Properties in Mono-cyclometalated Platinum(II) Complexes

Ionkin et al. (2005) investigated the electroluminescent properties of mono-cyclometalated Pt(II) complexes, involving 4-methylpyridine as part of the chromophoric ligand. This research provides valuable data for the development of new materials with potential applications in organic light-emitting diodes (OLEDs) and other electroluminescent devices (Ionkin et al., 2005).

5. N-dealkylation Studies by Horseradish Peroxidase

Shaffer et al. (2001) conducted a study on the N-dealkylation of N-cyclopropylamine by horseradish peroxidase. This research provided insights into the enzymatic oxidation processes and the fate of the cyclopropyl group upon N-dealkylation, which is significant for understanding metabolic pathways in drug metabolism (Shaffer et al., 2001).

6. Microreaction Method for 3-Methylpyridine-N-oxide Synthesis

A study by Sang et al. (2020) described a safer and more efficient microreaction method for the synthesis of 3-methylpyridine-N-oxide, an essential intermediate in producing nicotine insecticides. This novel method offers significant improvements in yield and reaction control compared to traditional methods, indicating its potential for industrial application (Sang et al., 2020).

7. Novel Cannabinoid CB2 Receptor Agonist

Mukhopadhyay et al. (2016) characterized a novel cannabinoid CB2 receptor agonist, 3‐cyclopropyl‐1‐(4‐(6‐((1,1‐dioxidothiomorpholino)methyl)‐5‐fluoropyridin‐2‐yl)benzyl)imidazolidine‐2,4‐dione hydrochloride (LEI‐101). This study adds to the understanding of the pharmacological profile of cannabinoid receptors and their potential therapeutic applications (Mukhopadhyay et al., 2016).

Future Directions

: 3-Cyclopropyl-4-methylpyridine - MilliporeSigma : Selection of boron reagents for Suzuki–Miyaura coupling : Catalytic protodeboronation of pinacol boronic esters: formal anti …

Properties

IUPAC Name

3-cyclopropyl-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-4-5-10-6-9(7)8-2-3-8/h4-6,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBNWNGOSDSUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737913
Record name 3-Cyclopropyl-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-68-8
Record name 3-Cyclopropyl-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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